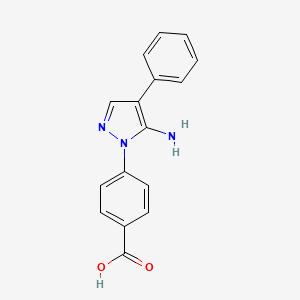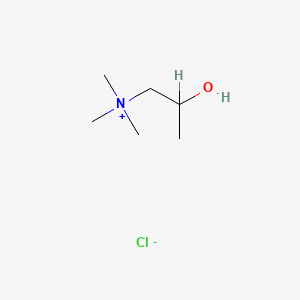
β-甲基胆碱氯化物
描述
Beta-Methylcholine chloride: is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . It is structurally similar to acetylcholine but with a methyl group on the beta carbon, which provides selectivity towards muscarinic receptors compared to nicotinic receptors . This compound is primarily used in diagnostic tests for bronchial hyperreactivity, such as the methacholine challenge test .
科学研究应用
Beta-Methylcholine chloride has a wide range of applications in scientific research, including:
作用机制
Target of Action
Beta-Methylcholine chloride, also known as Methacholine , is a non-specific cholinergic agonist that primarily targets the muscarinic receptors in the lungs . These receptors play a crucial role in the contraction of the smooth muscle in the airways .
Mode of Action
Methacholine interacts with its targets by acting as a parasympathomimetic bronchoconstrictor . It stimulates the muscarinic receptors, leading to the contraction of the airway smooth muscle . This interaction results in bronchoconstriction, which is more significant in patients with asthma than those without .
Biochemical Pathways
The activation of muscarinic receptors by Methacholine leads to the contraction of the airway smooth muscle, a phenomenon known as airway hyperresponsiveness (AHR) . This is a complex condition associated with asthma, where the airways excessively contract in response to stimuli, reducing pulmonary function and causing symptoms such as difficulty breathing .
Pharmacokinetics
Methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes . It is broken down at a relatively slow rate within the body, due to its relative resistance to acetylcholinesterases .
Result of Action
The primary result of Methacholine’s action is bronchoconstriction . In patients with airway hyperreactivity (AHR), a lower dose of Methacholine is required to induce bronchoconstriction . This forms the basis for the Methacholine challenge test to diagnose AHR .
生化分析
Biochemical Properties
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride plays a significant role in biochemical reactions, particularly in the cationization of starch and other polysaccharides . It interacts with enzymes such as amylases and cellulases, enhancing their activity by modifying the substrate’s surface properties. This compound also interacts with proteins and other biomolecules, forming stable complexes that can alter their biochemical behavior .
Cellular Effects
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . For instance, it can enhance the uptake of nutrients by altering the cell membrane’s permeability, leading to increased metabolic activity. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to DNA or RNA, altering the transcription and translation processes. These interactions result in changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve nutrient uptake . At high doses, it can cause toxic effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can enhance the activity of certain metabolic pathways, such as glycolysis and the citric acid cycle, by increasing the availability of substrates and cofactors .
Transport and Distribution
Within cells and tissues, 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound can accumulate in certain cellular compartments, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of beta-Methylcholine chloride involves the synthesis of trimethylacetonylammonium chloride, which is then catalytically reduced with hydrogen in the presence of platinum oxide . The process can be summarized as follows:
Synthesis of Trimethylacetonylammonium Chloride: This involves reacting trimethylamine with acetonyl chloride.
Catalytic Reduction: The trimethylacetonylammonium chloride is reduced using hydrogen gas in the presence of platinum oxide as a catalyst.
Industrial Production Methods: Industrial production methods for beta-Methylcholine chloride typically involve large-scale synthesis using the same basic principles as the laboratory methods but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: Beta-Methylcholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Hydrolysis: The ester group in beta-Methylcholine chloride can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products:
相似化合物的比较
Acetylcholine chloride: Structurally similar but lacks the beta-methyl group, making it less selective for muscarinic receptors.
Bethanechol chloride: Another choline ester that selectively stimulates muscarinic receptors without affecting nicotinic receptors.
Methacholine chloride: Similar to beta-Methylcholine chloride but with different pharmacological properties.
Uniqueness: Beta-Methylcholine chloride is unique due to its beta-methyl group, which provides selectivity towards muscarinic receptors and makes it a valuable tool in diagnostic tests for bronchial hyperreactivity .
属性
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUHDEGJEGHQKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7562-87-0 (Parent) | |
| Record name | beta-Methylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883835 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-43-6 | |
| Record name | (2-Hydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-methylcholine chloride interact with the body?
A1: Beta-methylcholine chloride acts as a cholinergic agonist, primarily stimulating muscarinic receptors in the parasympathetic nervous system. [] This stimulation mimics the actions of acetylcholine, a naturally occurring neurotransmitter. []
Q2: What are the downstream effects of beta-methylcholine chloride binding to muscarinic receptors?
A2: Binding to muscarinic receptors triggers various physiological responses, including:
- Cardiovascular: Decreased heart rate, decreased blood pressure, and vasodilation. [, ]
- Gastrointestinal: Increased smooth muscle contraction in the gastrointestinal tract, potentially aiding in conditions like postoperative ileus. []
- Glandular: Increased secretions from salivary, sweat, and bronchial glands. [, ]
- Ocular: Pupillary constriction (miosis). []
Q3: Does beta-methylcholine chloride show selectivity towards specific muscarinic receptor subtypes?
A3: Research suggests that within the scope of conducted experiments, no selective affinity of beta-methylcholine chloride for specific muscarinic receptor subtypes was observed. [] Further studies may be needed to fully elucidate any potential subtype selectivity.
Q4: Can the effects of beta-methylcholine chloride be blocked?
A4: Yes, the effects of beta-methylcholine chloride can be blocked by muscarinic antagonists, such as atropine sulfate. [, , ] Atropine competitively binds to muscarinic receptors, preventing the actions of acetylcholine and cholinergic agonists like beta-methylcholine chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
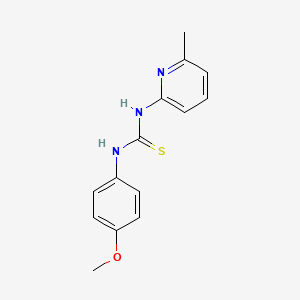
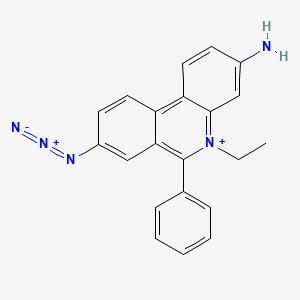
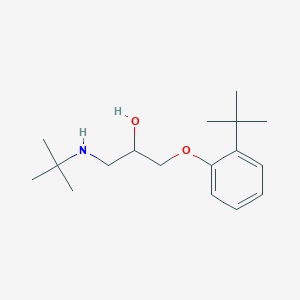
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B1221161.png)
